Chemical Vapor Deposition (CVD): This method involves reacting gaseous precursors containing phosphorus and nitrogen on a heated substrate. Different phosphorus sources like phosphorus trichloride (PCl3) [, , ] and phosphine (PH3) [] have been employed alongside ammonia (NH3) as the nitrogen source. CVD allows for controlled film growth and composition by adjusting deposition parameters like temperature and gas flow rates.
Photon-Assisted Chemical Vapor Deposition (PACVD): This method utilizes UV light to enhance the decomposition of gaseous precursors during CVD, enabling lower deposition temperatures. [, ]
Thermal Nitridation: This method involves directly reacting the substrate material, such as indium phosphide (InP) [], with nitrogen-containing gases like ammonia at elevated temperatures.
Plasma-based Techniques: Exposing substrates like GaAs, GaP, and InP to nitrogen (N2) or nitrogen-hydrogen (N2-H2) plasmas leads to surface nitridation. [] This method proves effective for creating thin nitride layers.
Molecular Structure Analysis
Polycrystalline Nature: Thermal nitridation of InP leads to the formation of polycrystalline indium nitride and phosphorous nitride films. []
Influence of Deposition Conditions: In CVD of InxPNy, the film composition and properties, and thus the molecular structure, depend heavily on factors like the indium (In) concentration, which is controlled by the flow rate of indium precursor gas. []
Mechanism of Action
Gate Insulator: PN acts as a dielectric material, preventing current leakage between the gate electrode and the semiconductor channel in transistors. [, , ]
Surface Passivation: PN deposited on semiconductor surfaces passivates dangling bonds and surface states, reducing carrier recombination and improving device performance. []
Flame Retardant: PN can act by releasing non-flammable gases, diluting flammable gases produced during combustion, and forming a protective char layer, hindering further burning. []
Catalyst: The mechanism of PN dots in advanced oxidation processes likely involves the generation of reactive oxygen species (ROS) on their surface, which then degrade organic pollutants. []
Physical and Chemical Properties Analysis
Electrical Properties: PN exhibits good insulating properties, with reported resistivities ranging from 10^9 to 10^10 Ω·cm. [, , ] The resistivity can be tuned by controlling the deposition conditions and film composition. For instance, incorporating indium into PN films (InxPNy) was shown to reduce frequency dispersion and hysteresis in capacitance-voltage measurements, indicating improved dielectric properties. []
Thermal Stability: The thermal stability of PN is essential, particularly for high-temperature applications like semiconductor processing. []
Optical Properties: PN thin films have been studied for their optical properties, which are relevant for optoelectronic applications. []
Applications
Semiconductor Technology:
Gate Insulators: PN is investigated as a potential gate insulator material for InP-based metal-insulator-semiconductor (MIS) devices. [, , ] Its good insulating properties and compatibility with InP make it suitable for this application.
Surface Passivation: PN layers effectively passivate InGaAs surfaces, improving the performance of high-k dielectric integrated n-MOSFETs. [] The passivation reduces interface trap densities, leading to better electrical characteristics.
Flame Retardancy:
Cellulose Treatment: Incorporating PN into cellulose fibers enhances flame retardancy by promoting water release at lower temperatures during pyrolysis. [] This effect favors carbonization and reduces the formation of flammable volatiles.
Catalysis:
Advanced Oxidation Processes: PN dots exhibit catalytic activity in H2O2-SO32- systems, generating reactive oxygen species for efficient degradation of organic pollutants. [] Their intrinsic chemiluminescence also offers a way to study the reaction mechanisms.
Other Applications:
Heterojunction Formation: Surface-charged PN dots, with their favorable band alignment, are explored as components in type-II heterojunctions with borophene dots for enhanced photoelectrochemical water oxidation. []
Related Compounds
Indium Nitride (InN)
Compound Description: Indium nitride (InN) is a III-V semiconductor material. [] It is used in the formation of thin films for electronic applications.
Relevance: InN is a structurally related compound to phosphorous nitride (PN). It is found alongside PN in thermally grown nitride films on InP substrates. These films, composed of polycrystalline InN and PN, exhibit varying resistivities based on the nitridation process. []
Indium Phosphide (InP)
Compound Description: Indium phosphide (InP) is a binary semiconductor material. [] It is often used as a substrate material in electronics.
Relevance: InP is a key material in the research related to phosphorous nitride (PN). PN films are deposited on InP substrates to investigate their electrical properties and potential applications in metal-insulator-semiconductor (MIS) structures. [, , , , ]
Indium Phosphorous Nitride (InxPNy)
Compound Description: Indium phosphorous nitride (InxPNy) is a ternary compound that incorporates indium, phosphorus, and nitrogen. [] The composition of InxPNy can be adjusted by varying the concentration of indium during the deposition process.
Relevance: InxPNy is a derivative of phosphorous nitride (PN) with incorporated indium. Research highlights that introducing small amounts of indium into PN films can significantly improve the electrical properties of InxPNy-InP MIS structures. These improvements include reduced frequency dispersion and hysteresis width in capacitance-voltage curves. []
Gallium Arsenide (GaAs)
Compound Description: Gallium arsenide (GaAs) is a III-V semiconductor material with applications in electronics and optoelectronics. []
Relevance: While not structurally similar to phosphorous nitride (PN), GaAs serves as a comparison point in plasma nitridation studies. Research compares the nitridation behavior of GaAs, GaP, and InP surfaces, highlighting the formation of a PN capping layer on GaP and InP that inhibits further nitridation. []
Gallium Phosphide (GaP)
Compound Description: Gallium phosphide (GaP) is a compound semiconductor material. []
Relevance: Similar to InP, GaP substrates also form a phosphorous nitride (PN) capping layer during plasma nitridation. This shared characteristic is important for understanding the interaction of III-V semiconductors with nitrogen plasma and the resulting surface modifications. []
Arsenic Nitride (AsN)
Compound Description: Arsenic Nitride (AsN) is a two-dimensional material composed of zigzag chains. [] Theoretical calculations predict its existence and unique electronic properties.
Relevance: Although not directly synthesized in the presented research, AsN shares structural similarities with phosphorous nitride (PN) monolayers. Both are predicted to exhibit transitions between type-I and type-II Dirac semimetals under strain, suggesting AsN as a potential candidate for exploring this phenomenon. []
Borophene Dots (BDs)
Compound Description: Borophene dots (BDs) are nanosized structures of borophene, a single-layer sheet of boron atoms. [] They possess a negative surface charge and unique electronic properties.
Relevance: While structurally different, BDs are investigated in conjunction with phosphorous nitride dots (PNDs) for potential applications in photoelectrochemical water oxidation. The complementary surface charges of BDs and PNDs facilitate the formation of type-II heterojunctions, enhancing charge separation and photoelectrochemical performance. []
Hydrogen Fluoride (HF), Aluminum Oxide (Al2O3)
Compound Description: Hydrogen Fluoride (HF) and Aluminum Oxide (Al2O3) are commonly used in semiconductor processing for etching and dielectric deposition, respectively. []
Relevance: While not structurally related to phosphorous nitride (PN), both HF and Al2O3 are important for the fabrication of InGaAs MOSFETs, where PN plays a crucial role in interface passivation. The thermally robust PN layer formed using a plasma-based phosphine (PH3) passivation technique allows for the subsequent integration of high-k dielectrics like Al2O3, enabling the successful fabrication of high-performance transistors. []
Properties
CAS Number
17739-47-8
Product Name
Phosphorous nitride
IUPAC Name
azanylidynephosphane
Molecular Formula
NP
Molecular Weight
44.981 g/mol
InChI
InChI=1S/NP/c1-2
InChI Key
AOPJVJYWEDDOBI-UHFFFAOYSA-N
SMILES
N#P
Canonical SMILES
N#P
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-alanine is the L-enantiomer of alanine. It has a role as an EC 4.3.1.15 (diaminopropionate ammonia-lyase) inhibitor and a fundamental metabolite. It is a pyruvate family amino acid, a proteinogenic amino acid, a L-alpha-amino acid and an alanine. It is a conjugate base of a L-alaninium. It is a conjugate acid of a L-alaninate. It is an enantiomer of a D-alanine. It is a tautomer of a L-alanine zwitterion. Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. L-Alanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Alanine is an Amino Acid. Alanine is a natural product found in Euphorbia prostrata, Angelica gigas, and other organisms with data available. Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04) Alanine is a nonessential amino acid made in the body from the conversion of the carbohydrate pyruvate or the breakdown of DNA and the dipeptides carnosine and anserine. It is highly concentrated in muscle and is one of the most important amino acids released by muscle, functioning as a major energy source. Plasma alanine is often decreased when the BCAA (Branched Chain Amino Acids) are deficient. This finding may relate to muscle metabolism. Alanine is highly concentrated in meat products and other high-protein foods like wheat germ and cottage cheese. Alanine is an important participant as well as regulator in glucose metabolism. Alanine levels parallel blood sugar levels in both diabetes and hypoglycemia, and alanine reduces both severe hypoglycemia and the ketosis of diabetes. It is an important amino acid for lymphocyte reproduction and immunity. Alanine therapy has helped dissolve kidney stones in experimental animals. Normal alanine metabolism, like that of other amino acids, is highly dependent upon enzymes that contain vitamin B6. Alanine, like GABA, taurine and glycine, is an inhibitory neurotransmitter in the brain. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. A non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases IMMUNITY, and provides energy for muscle tissue, BRAIN, and the CENTRAL NERVOUS SYSTEM. See also: Glatiramer Acetate (monomer of); Glatiramer (monomer of); Amlisimod (monomer of) ... View More ...
1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a Solifenacin intermediate. 1-Phenyl-1,2,3,4-tetrahydroisoquinoline had been detected in parkinsonian human brain. 1-Phenyl-1,2,3,4-tetrahydroisoquinoline maybe a candidate for endogenous MPTP-like neurotoxin since it is a structural analogue of MPTP which produces parkinsonism in humans.